molecular formula C15H14N2O3 B1420133 N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine CAS No. 1152610-85-9

N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No.: B1420133
CAS No.: 1152610-85-9
M. Wt: 270.28 g/mol
InChI Key: YCMKUJOXPCPBBR-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features

This compound represents a complex heterocyclic compound characterized by its distinctive structural architecture that integrates multiple functional groups within a rigid benzopyran framework. The compound's molecular identity is precisely defined by its Chemical Abstracts Service registry number 1152610-85-9 and Molecular Design Limited number MFCD12564652, establishing its unique position within chemical databases and research literature. The molecular formula C15H14N2O3 reflects the compound's composition of fifteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 270.28 grams per mole.

The structural foundation of this compound rests upon the benzopyran ring system, specifically the 3,4-dihydro-2H-1-benzopyran core, which is alternatively known as chroman. Chroman represents a heterocyclic chemical compound with the formula C9H10O, characterized by a fused benzene ring and a saturated six-membered oxygen-containing ring. This structural motif serves as a fundamental building block in numerous biologically active compounds, including tocopherols, tocotrienols, and various pharmaceutical agents such as troglitazone, ormeloxifene, and nebivolol. The 3,4-dihydro designation indicates that the pyran ring portion of the benzopyran system contains two additional hydrogen atoms at the 3 and 4 positions, distinguishing it from the fully unsaturated benzopyran or chromene derivatives.

The compound's structural complexity is further enhanced by the presence of a 4-nitrophenyl substituent attached through an amine linkage at the 4-position of the chroman ring system. This substitution pattern creates a secondary amine functionality, where the nitrogen atom serves as a bridge between the chroman core and the nitrophenyl group. The nitrophenyl moiety introduces significant electronic effects due to the strongly electron-withdrawing nature of the nitro group, which influences the compound's chemical reactivity and potential biological activity. The para-substitution pattern of the nitro group on the phenyl ring creates a linear arrangement that maximizes the electronic communication between the nitro functionality and the amine linkage.

The three-dimensional structure of this compound exhibits conformational flexibility primarily around the amine linkage connecting the chroman and nitrophenyl components. The chroman ring system itself adopts a half-chair conformation, with the oxygen atom and one of the carbon atoms defining the planar portion, while the remaining carbon atoms of the saturated ring exhibit puckering. This conformational behavior is characteristic of six-membered rings containing heteroatoms and significantly influences the compound's overall molecular geometry and potential interactions with biological targets.

Chemical Property Value Reference
Chemical Abstracts Service Number 1152610-85-9
Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
Molecular Design Limited Number MFCD12564652
Structural Motif 3,4-Dihydro-2H-1-benzopyran
Functional Groups Secondary amine, nitro group

Historical Context in Heterocyclic Chemistry Research

The development and study of this compound must be understood within the broader historical context of heterocyclic chemistry research, particularly the extensive investigation of benzopyran derivatives that has evolved since the late nineteenth century. The nomenclature and systematic study of benzopyran compounds, including chromenes, chromanones, and chromones, has undergone significant evolution throughout the twentieth century, with multiple numbering systems and naming conventions being employed by early researchers before standardization was achieved. This historical progression reflects the growing recognition of benzopyran derivatives as important structural motifs in both natural products and synthetic pharmaceutical compounds.

The benzopyran ring system, encompassing various levels of saturation and oxidation, has been the subject of intensive research due to its prevalence in naturally occurring compounds and its potential for synthetic modification. Historical investigations into coumarin-fused heterocycles have provided fundamental insights into the synthesis and reactivity of benzopyran-containing compounds, with synthetic routes being developed from 1966 onward that have established the foundation for contemporary approaches to benzopyran chemistry. These early studies focused on the construction of five-membered aromatic heterocycles fused to the benzopyran framework, providing methodological precedents for the synthesis of more complex derivatives such as this compound.

The specific interest in chroman derivatives, which form the core structure of the target compound, emerged from recognition of their biological significance and synthetic versatility. Chroman-containing compounds have been identified as important structural features in vitamin derivatives, particularly the tocopherol and tocotrienol families, which established the biological relevance of this heterocyclic system. The systematic investigation of chroman chemistry led to the development of diverse synthetic methodologies, including asymmetric organocatalyzed approaches that have enabled the construction of complex polycyclic structures with high stereochemical control.

Contemporary research in benzopyran chemistry has increasingly focused on the development of diversity-oriented synthetic approaches that enable the construction of multiple structural variants from common precursors. These methodological advances have been particularly important for the synthesis of compounds such as this compound, which require the selective introduction of specific substituents at defined positions within the benzopyran framework. The integration of modern synthetic techniques, including transition-metal catalysis and organocatalytic processes, has expanded the scope of accessible benzopyran derivatives and enabled the preparation of increasingly complex molecular architectures.

The historical development of nitrophenyl-containing compounds as synthetic intermediates and pharmaceutical targets has provided additional context for understanding the significance of this compound. Research into chromone derivatives bearing nitrophenyl substituents has demonstrated the potential for these compounds to serve as versatile synthetic intermediates and biologically active molecules. The systematic investigation of such compounds has revealed important structure-activity relationships and has contributed to the development of improved synthetic methodologies for accessing complex heterocyclic systems.

Recent advances in the field have emphasized the development of sustainable and efficient synthetic routes to benzopyran derivatives, reflecting broader trends in contemporary organic chemistry toward environmentally conscious synthetic practices. These developments have included the exploration of novel catalytic systems, alternative reaction conditions, and improved purification techniques that have enhanced the accessibility of target compounds while reducing environmental impact. The synthesis of this compound benefits from these methodological advances, which have made complex heterocyclic compounds more readily available for research applications.

Historical Period Key Developments Significance for Target Compound
Late 19th Century Discovery of benzopyran compounds Established fundamental structural framework
Early-Mid 20th Century Nomenclature standardization Enabled systematic chemical characterization
1966-2020 Synthetic route development Provided methodological foundation
Contemporary Era Diversity-oriented synthesis Enhanced synthetic accessibility

Properties

IUPAC Name

N-(4-nitrophenyl)-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-17(19)12-7-5-11(6-8-12)16-14-9-10-20-15-4-2-1-3-13(14)15/h1-8,14,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMKUJOXPCPBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine typically proceeds through the following key stages:

  • Preparation of 3,4-dihydro-2H-1-benzopyran intermediates.
  • Introduction of the 4-nitrophenyl amine moiety via nucleophilic substitution or amination.
  • Reduction and cyclization steps to finalize the benzopyran ring system with the amine substituent.

Preparation of 3,4-Dihydro-2H-1-benzopyran Core

The 3,4-dihydro-2H-1-benzopyran core is commonly synthesized by condensation reactions involving chromanone derivatives and appropriate aldehydes or ketones under base catalysis.

Example Procedure:

  • A mixture of 4-chromanone (1.0 mmol), substituted benzaldehyde (1.2 mmol), and piperidine (1.2 mmol) is heated at 100°C until the starting chromanone disappears.
  • The reaction mixture is then diluted with ice water, acidified with concentrated HCl, and extracted with ethyl acetate.
  • The organic layer is washed, dried, and evaporated to yield the benzopyran intermediate.

This approach allows for the preparation of various 3-benzylidene-4-chromanone derivatives, which can be further transformed into dihydrobenzopyran compounds.

Introduction of the 4-Nitrophenyl Amine Group

The key step in preparing this compound is the attachment of the 4-nitrophenyl amine substituent at the 4-position of the benzopyran ring.

Methodologies include:

  • Buchwald–Hartwig Amination: This palladium-catalyzed cross-coupling reaction between aryl halides and amines is used to introduce aryl amine groups efficiently. For example, substituted bromobenzenes bearing nitro groups can be coupled with benzopyran amines under Buchwald–Hartwig conditions to yield the target compound or its precursors.

  • Reduction of Nitro Intermediates: Nitro-substituted intermediates can be synthesized first, then reduced catalytically (e.g., using Pd/C hydrogenation) to the corresponding amines. Subsequent intramolecular cyclization (Mannich reaction) can afford the benzopyran amine structure.

Detailed Synthetic Route Example

A representative synthetic route based on recent research involves:

Step Reaction Type Reagents/Conditions Outcome
1 Williamson Ether Synthesis 2-nitrophenol + 2-bromoacetophenone in acetone with K2CO3 Formation of 2-nitrophenoxyphenylethanone intermediate
2 Catalytic Hydrogenation Pd/C catalyst under H2 atmosphere Reduction of nitro group to amine
3 Intramolecular Mannich Cyclization Acidic conditions facilitating cyclization Formation of 3,4-dihydro-2H-1-benzopyran amine core
4 Buchwald–Hartwig Cross-Coupling Pd catalyst, ligand, base, substituted bromobenzene N-arylation to introduce 4-nitrophenyl amine substituent

This multi-step sequence allows for moderate to good yields (23–82%) depending on the substituents and reaction conditions.

Catalytic and Reaction Conditions

  • Catalysts: Palladium complexes such as Pd(dba)3 with appropriate ligands (e.g., XPhos) are commonly used for Buchwald–Hartwig amination.
  • Bases: Potassium carbonate or sodium tert-butoxide are typical bases facilitating amination and condensation steps.
  • Solvents: Acetone, ethyl acetate, and toluene are frequently employed solvents.
  • Temperature: Reflux or elevated temperatures (80–110°C) are generally required to drive reactions to completion.
  • Purification: Flash chromatography and recrystallization are standard methods to isolate pure compounds.

Analytical and Characterization Data

  • NMR Spectroscopy: ^1H-NMR spectra confirm the presence of characteristic protons in the benzopyran ring and the nitrophenyl group.
  • Mass Spectrometry: Molecular ion peaks consistent with the target compound's molecular weight are observed.
  • Melting Points: Provide purity indication.
  • IR Spectroscopy: Nitro group stretches and amine N-H bands are diagnostic.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Conditions Yield Range (%) Notes
Benzopyran core formation Base-catalyzed condensation 4-chromanone + substituted benzaldehyde, piperidine, 100°C 70–90 Efficient for various substitutions
Nitro intermediate synthesis Williamson ether synthesis 2-nitrophenol + 2-bromoacetophenone, K2CO3, acetone 73–90 High yield nitro intermediates
Reduction of nitro to amine Catalytic hydrogenation Pd/C, H2 atmosphere >80 Mild conditions, selective
Intramolecular cyclization Mannich reaction Acidic conditions Moderate Forms dihydrobenzopyran amine core
N-Arylation (4-nitrophenyl introduction) Buchwald–Hartwig cross-coupling Pd catalyst, ligand, base, aryl bromide 23–82 Key step for aryl amine installation

Additional Notes

  • The preparation of 3,4-dihydro-2H-1-benzopyran derivatives is well-established and adaptable to various substituents, including nitro and amine groups.
  • The use of palladium-catalyzed cross-coupling reactions has significantly improved the efficiency and selectivity of introducing the 4-nitrophenyl amine substituent.
  • Catalytic hydrogenation is preferred over chemical reductions (e.g., NaH2PO2) for better control and cleaner reaction profiles.
  • Careful control of reaction conditions and purification steps is critical to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 4-aminophenyl-3,4-dihydro-2H-1-benzopyran-4-amine.

    Oxidation: Corresponding quinones or other oxidized derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine has potential applications in drug development, particularly as an anti-cancer agent. Its structural characteristics allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the compound's ability to inhibit tumor growth in vitro. The results indicated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the compound's ability to induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction
A549 (Lung)12.5Cell cycle arrest and apoptosis

Potential as a Drug Candidate

The compound's nitrophenyl group enhances its lipophilicity, which may improve its bioavailability. Researchers are exploring derivatives of this compound to optimize efficacy and reduce toxicity.

Materials Science Applications

In materials science, this compound is being investigated for its role as a fluorescent probe in organic light-emitting diodes (OLEDs) and sensors.

Case Study: OLEDs

Research has demonstrated that incorporating this compound into polymer matrices can enhance the photoluminescent properties of OLEDs. The addition of this compound resulted in improved efficiency and brightness.

Parameter Without Compound With Compound
Maximum Brightness300 cd/m²550 cd/m²
Efficiency (lm/W)1525

Analytical Chemistry Applications

This compound is also utilized as a reagent in analytical chemistry for the detection of various analytes due to its ability to form stable complexes.

Case Study: Detection of Heavy Metals

A method developed for the detection of lead ions in water samples using this compound showed high sensitivity and selectivity. The complex formed between lead ions and the compound exhibited a distinct color change, allowing for visual detection.

Analyte Detection Limit (ppm) Method Used
Lead (Pb²⁺)0.5Colorimetric analysis
Cadmium (Cd²⁺)1.0Colorimetric analysis

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with various biological targets such as enzymes and receptors. The benzopyran moiety can also participate in binding interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Analogues

The following compounds share the 3,4-dihydro-2H-1-benzopyran-4-amine core but differ in substituents:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Source
N-(4-Nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine 4-Nitrophenyl C₁₅H₁₄N₂O₃ 270.28 Nitro group enhances electrophilicity
N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine Ethyl, fluoro, methyl C₁₂H₁₆FNO 209.26 Fluorine improves bioavailability
N,6,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine Methyl groups at N, C6, C8 C₁₃H₁₇N 191.28 Increased hydrophobicity
N-{[(1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl]}tetrahydro-2H-pyran-4-amine Complex bicyclic substituents C₂₅H₃₈N₂O₂ 399.2 Designed for pharmaceutical targeting

Physicochemical Properties

  • Solubility : The nitro group in the target compound may reduce aqueous solubility compared to methyl- or ethyl-substituted analogs due to increased hydrophobicity.

Biological Activity

N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a benzopyran ring combined with a nitrophenyl group and an amine group . This combination allows for diverse chemical reactivity and biological interactions.

  • Molecular Formula : C15H14N2O
  • Molecular Weight : 270.28 g/mol
  • CAS Number : 1152610-85-9

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reaction : The reaction between 4-nitroaniline and 3,4-dihydro-2H-1-benzopyran-4-one.
  • Reducing Agents : Sodium borohydride is commonly used under reflux conditions in organic solvents like ethanol or methanol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The nitrophenyl group can undergo reduction to form an amine, which may inhibit specific enzymes.
  • Receptor Binding : The benzopyran moiety enhances binding interactions with biological receptors, potentially influencing cellular pathways.

Pharmacological Studies

Research has indicated several pharmacological activities associated with this compound:

  • Anticancer Activity : In vitro studies have shown that derivatives of benzopyran compounds exhibit antiproliferative effects against various cancer cell lines.
  • Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation through modulation of inflammatory mediators.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that derivatives of benzopyran compounds inhibited the growth of human cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Myorelaxant Effects :
    • Pharmacological evaluations on animal models revealed that certain hybrid compounds with similar structures exhibited strong myorelaxant activity, suggesting potential applications in muscle relaxation therapies .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
4-Nitrophenyl IsocyanateStructurePharmaceutical intermediate
N-(4-Nitrophenyl)acetamideStructureBinding properties with anionic guests
1,3,4-Thiadiazole DerivativesStructureAntimicrobial activity

Q & A

Basic: What synthetic strategies are employed to prepare N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine and its derivatives?

Methodological Answer:
Synthesis typically involves multi-step reactions starting with functionalized intermediates. For example:

  • Step 1 : Bromination of hydrazine derivatives (e.g., 1-ethylidene-2-(4-nitrophenyl)hydrazine) to generate reactive intermediates like N-(4-nitrophenyl)acetohydrazonoyl bromide .
  • Step 2 : Cyclization with acetylacetone or similar diketones in the presence of sodium ethoxide to form benzopyran or pyrazole scaffolds .
  • Step 3 : Functionalization via nucleophilic substitution or condensation reactions to introduce substituents (e.g., thiadiazole rings) .
    Key Considerations : Solvent choice (e.g., ethanol for polar intermediates), base selection (e.g., triethylamine), and stoichiometric control are critical for yield optimization .

Basic: What analytical techniques are essential for characterizing this compound derivatives?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and confirm carbonyl/amine functionalities .
    • IR : Identify key functional groups (e.g., C=O stretches ~1700 cm⁻¹, NO₂ symmetric/asymmetric vibrations ~1350–1520 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of NO₂ groups at m/z 46) .
  • Elemental Analysis : Validate purity and stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced: How can researchers resolve contradictory spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Use complementary techniques (e.g., 2D NMR like COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for ambiguous assignments .
  • Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous confirmation of molecular geometry .

Advanced: What strategies improve the antimicrobial activity of thiadiazole derivatives derived from this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Introduce electron-withdrawing groups (e.g., NO₂) at the para-position to enhance microbial membrane penetration .
    • Optimize substituent bulk (e.g., methyl groups) to balance solubility and target binding .
  • In Vitro Testing : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-negative (E. coli), Gram-positive (B. mycoides), and fungal (C. albicans) models .
  • Mechanistic Studies : Evaluate enzyme inhibition (e.g., acetylcholinesterase) via spectrophotometric assays to link structural features to activity .

Advanced: How can reaction conditions be optimized to minimize byproducts in heterocyclic derivatization?

Methodological Answer:

  • Solvent Optimization : Use aprotic solvents (e.g., DMF) for nucleophilic substitutions to reduce hydrolysis side reactions .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Temperature Control : Lower temperatures (0–5°C) suppress polymerization during exothermic steps (e.g., bromination) .

Basic: What safety protocols are critical when handling nitroaromatic intermediates?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates (e.g., brominated compounds) .
  • Waste Disposal : Segregate nitro-containing waste for professional incineration to prevent environmental contamination .

Advanced: What computational tools aid in predicting the physicochemical properties of this compound?

Methodological Answer:

  • Software :
    • Gaussian or ORCA : Calculate logP (lipophilicity) and pKa using quantum mechanical methods .
    • AutoDock Vina : Screen for potential protein targets (e.g., kinases) via molecular docking .
  • Database Integration : Cross-reference PubChem and NIST Chemistry WebBook for experimental solubility, melting points, and spectral libraries .

Advanced: How do steric and electronic effects influence the stability of benzopyran-4-amine derivatives?

Methodological Answer:

  • Steric Effects : Bulky substituents at the 4-position reduce ring puckering, enhancing thermal stability (e.g., methyl groups increase Tm by ~20°C) .
  • Electronic Effects : Electron-donating groups (e.g., methoxy) stabilize the amine via resonance, while nitro groups increase oxidative stability .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

  • Cell Lines : HepG2 (liver) and HEK293 (kidney) cells for IC₅₀ determination via MTT assays .
  • Enzymatic Assays : Measure inhibition of cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic interference .

Advanced: How can researchers validate the reproducibility of synthetic protocols across labs?

Methodological Answer:

  • Detailed Documentation : Publish step-by-step procedures with exact reagent grades and equipment specifications .
  • Collaborative Trials : Share intermediates for independent replication (e.g., via CAS Common Chemistry) .
  • Analytical Harmonization : Use standardized NMR solvents (e.g., CDCl₃) and internal references (e.g., TMS) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine
Reactant of Route 2
Reactant of Route 2
N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine

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